3-(4-Benzyloxyphenyl)benzoic acid

Convergent Synthesis Protecting Group Strategy Medicinal Chemistry

Choose 3-(4-Benzyloxyphenyl)benzoic acid (167627-37-4) when your convergent synthesis demands a biphenyl-3-carboxylic acid scaffold with a selectively cleavable masked phenol. The 4′-benzyloxy group undergoes hydrogenolysis under neutral conditions, unveiling a free hydroxyl without affecting co-existing amide, ester, or carboxylic acid functionalities—a strategy impossible with simple methoxy or unprotected hydroxy analogs. Supplied at 96% purity with full Certificates of Analysis. Enables late-stage SAR diversification and supramolecular polymer tuning. Verify stock and secure your research batch today.

Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
CAS No. 167627-37-4
Cat. No. B169217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzyloxyphenyl)benzoic acid
CAS167627-37-4
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
InChIInChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22)
InChIKeyQJCBOVATTIAKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Benzyloxyphenyl)benzoic Acid (CAS 167627-37-4): Biphenyl Carboxylic Acid Building Block for Medicinal Chemistry and Materials Synthesis


3-(4-Benzyloxyphenyl)benzoic acid (CAS 167627-37-4) is a biphenyl-3-carboxylic acid derivative featuring a benzyloxy substituent at the 4′-position, with molecular formula C₂₀H₁₆O₃ and molecular weight 304.34 g/mol . This compound serves primarily as a synthetic intermediate in medicinal chemistry and materials science applications, where the benzyloxy group provides a protecting/activating handle for subsequent functionalization [1]. Commercially, it is supplied at 95-96% purity with recommended long-term storage in cool, dry conditions away from heat and ignition sources . The carboxylic acid moiety enables standard derivatization reactions including amide coupling and esterification, while the benzyloxy ether can be selectively cleaved via hydrogenolysis to reveal a phenolic hydroxyl group, offering orthogonal deprotection strategies not available with simpler biphenyl carboxylic acids.

Why Substituting 3-(4-Benzyloxyphenyl)benzoic Acid with Generic Biphenyl Carboxylic Acids Can Derail Multi-Step Synthesis


Generic biphenyl carboxylic acids lacking the 4′-benzyloxy substituent cannot replicate the orthogonal protection strategy that defines this compound's utility in convergent synthesis. The benzyloxy group is neither a simple electron-donating methoxy substituent nor a free hydroxyl that would require separate protection; it functions as a masked phenol that can be unveiled via catalytic hydrogenolysis under neutral conditions that leave carboxylic acid, ester, or amide functionalities intact [1]. Substitution with 4′-hydroxybiphenyl-3-carboxylic acid introduces unwanted hydrogen-bonding donors and nucleophilic sites that may interfere with coupling reactions, while substitution with 4′-methoxybiphenyl-3-carboxylic acid eliminates the option for late-stage deprotection entirely. Furthermore, regioisomeric analogs (2′- or 3′-benzyloxy substitution) alter the conformational and steric profile of the biphenyl scaffold, potentially affecting downstream molecular recognition or self-assembly properties . The following quantitative evidence establishes the specific dimensions where this compound differs meaningfully from its closest structural analogs.

3-(4-Benzyloxyphenyl)benzoic Acid: Quantitative Comparator-Based Evidence for Scientific Selection and Procurement


4′-Benzyloxy vs. 4′-Hydroxy: Orthogonal Deprotection Capability Enables Convergent Synthesis Routes

The defining functional feature of 3-(4-Benzyloxyphenyl)benzoic acid is the benzyl ether moiety, which serves as a masked phenol that can be selectively cleaved via hydrogenolysis (H₂, Pd/C) under neutral conditions. This orthogonal deprotection strategy is not possible with the 4′-hydroxy analog [3-(4-hydroxyphenyl)benzoic acid], which would require separate protection before coupling reactions and lacks the masked functionality that enables late-stage unmasking . In contrast, the 4′-methoxy analog cannot be cleaved to a free phenol without harsh demethylation conditions (BBr₃ or strong acids) that would degrade acid-labile or reduction-sensitive functionalities elsewhere in complex molecules. The computed PSA (Polar Surface Area) for 3-(4-Benzyloxyphenyl)benzoic acid is 46.53 Ų, and the calculated LogP is 4.63 , indicating significantly higher lipophilicity compared to the free phenol analog, which affects chromatographic behavior and membrane permeability in downstream applications.

Convergent Synthesis Protecting Group Strategy Medicinal Chemistry

Aldose Reductase Inhibitor Scaffold: Benzoic Acid Core vs. Phenylacetic Acid Methylene Spacer Effect

In a comparative study evaluating aldose reductase inhibitors, benzyloxyphenylacetic acid derivatives were prepared and their inhibitory activity was directly compared against structurally analogous benzoic acid derivatives [1]. The study explicitly demonstrated that the presence of a methylene spacer (-CH₂-) between the aromatic core and the carboxylic acid function was critical for aldose reductase inhibitory potency. Specifically, the most potent benzyloxyphenylacetic acid derivative (compound 5d) exhibited an IC₅₀ of 20.9 μM against aldose reductase [2]. The corresponding benzoic acid analogs lacking the methylene spacer—the class to which 3-(4-Benzyloxyphenyl)benzoic acid belongs—showed substantially reduced or negligible inhibitory activity in the same assay system. This class-level finding establishes that benzoic acid derivatives of the benzyloxyphenyl series are not interchangeable with their phenylacetic acid counterparts for aldose reductase-targeted applications.

Aldose Reductase Inhibition Structure-Activity Relationship Diabetes Complications

Storage Stability and Hazard Profile Differentiation: Safety Data Comparison for Procurement Planning

Safety Data Sheet (SDS) analysis of 3-(4-Benzyloxyphenyl)benzoic acid indicates that the compound is classified as "Harmful by inhalation, in contact with skin, and if swallowed" . The SDS prescribes storage in closed vessels away from heat, flames, and sparks, with handling restricted to chemical fume hoods and use of chemical-resistant gloves and safety goggles . In contrast, the 4′-hydroxy analog [3-(4-hydroxyphenyl)benzoic acid] lacks the benzyl protecting group and presents different reactivity considerations—the free phenolic hydroxyl may undergo oxidation under ambient storage conditions and can participate in unwanted hydrogen-bonding interactions during purification. The benzyl-protected form of 3-(4-Benzyloxyphenyl)benzoic acid offers enhanced shelf stability relative to its free phenol counterpart, as the benzyl group shields the oxygen from oxidative degradation pathways.

Storage Conditions Safety Assessment Procurement Compliance

Regioisomeric Differentiation: 3-Carboxy vs. 4-Carboxy Biphenyl Scaffolds Affect Molecular Geometry and Downstream Application Suitability

3-(4-Benzyloxyphenyl)benzoic acid bears the carboxylic acid functionality at the meta position of the biphenyl core (position 3 of the benzoic acid ring), producing a distinct molecular geometry compared to the para-substituted regioisomer 4′-(benzyloxy)[1,1′-biphenyl]-4-carboxylic acid. Both compounds are commercially available , yet they are not interchangeable due to the divergent orientation of the carboxylic acid vector relative to the biphenyl axis. The 3-carboxy isomer (target compound) places the acid group at an angle of approximately 120° relative to the inter-ring bond, whereas the 4-carboxy isomer orients the acid group linearly along the long axis of the molecule. This geometric distinction critically affects molecular recognition in biological targets, packing in crystalline materials, and mesogenic properties in liquid crystal formulations.

Regioisomerism Molecular Geometry Structure-Based Design

Commercial Purity Specifications: 96% Baseline Purity with Documented Analytical Traceability

Commercial suppliers of 3-(4-Benzyloxyphenyl)benzoic acid offer the compound at standardized purity specifications ranging from 95% to 96%, with Certificates of Analysis (COA) available upon request . Sigma-Aldrich (Combi-Blocks) specifies a purity of 96% with IUPAC name 4′-(benzyloxy)[1,1′-biphenyl]-3-carboxylic acid and InChI Key QJCBOVATTIAKOV-UHFFFAOYSA-N . AK Scientific similarly specifies a minimum purity of 95% with long-term storage recommendation in cool, dry conditions . In contrast, the 3-(3-benzyloxyphenyl)benzoic acid regioisomer (CAS 893736-32-8) and 3-(2-benzyloxyphenyl)benzoic acid (CAS 893736-38-4) are less commonly stocked and may require custom synthesis with extended lead times and variable purity profiles.

Purity Specification Analytical Traceability Quality Control

Synthetic Accessibility via Suzuki-Miyaura Coupling: Defined Route from 3-Carboxyphenylboronic Acid and 4-Benzyloxybromobenzene

3-(4-Benzyloxyphenyl)benzoic acid is accessible via a well-defined Suzuki-Miyaura cross-coupling route between an aryl halide and an organoboron compound in the presence of a palladium catalyst . The standard synthetic approach involves coupling 3-carboxyphenylboronic acid with 4-benzyloxybromobenzene (or the corresponding iodide), using Pd(PPh₃)₄ as catalyst, K₂CO₃ as base, in toluene/ethanol under inert atmosphere at elevated temperatures. This modular approach enables facile incorporation of the 4′-benzyloxy substituent without requiring post-coupling functionalization. In contrast, the 3-(4-hydroxyphenyl)benzoic acid analog requires either direct coupling with a protected phenol followed by deprotection, or alternative synthetic strategies that increase step count and reduce overall yield [1].

Suzuki-Miyaura Coupling Palladium Catalysis Carbon-Carbon Bond Formation

3-(4-Benzyloxyphenyl)benzoic Acid: Evidence-Based Research and Industrial Application Scenarios for Scientific Procurement


Medicinal Chemistry: Building Block for Biaryl-Containing Drug Candidates Requiring Late-Stage Phenol Unmasking

3-(4-Benzyloxyphenyl)benzoic acid serves as a versatile intermediate in medicinal chemistry programs where the biphenyl-3-carboxylic acid scaffold is a privileged pharmacophore and the benzyloxy group provides orthogonal protection. The carboxylic acid moiety enables amide coupling with diverse amine partners, while the benzyl-protected phenol can be unmasked via hydrogenolysis (H₂, Pd/C) at the final synthetic step without affecting the newly formed amide bonds or other reducible functionalities . This strategy is particularly valuable in fragment-based drug discovery and lead optimization campaigns where late-stage diversification of the phenolic position is required for SAR exploration. The computed LogP of 4.63 indicates sufficient lipophilicity for membrane permeability in cell-based assays while maintaining favorable physicochemical properties .

Polymer and Materials Chemistry: Monomer for Functionalized Polyarylates and Liquid Crystal Precursors

The biphenyl carboxylic acid framework of 3-(4-Benzyloxyphenyl)benzoic acid positions this compound as a precursor for high-performance polymeric materials and liquid crystalline compounds. The 3-carboxy substitution pattern (meta orientation) imparts a kinked geometry to the polymer backbone when incorporated into polyarylates or polyamides, which can enhance solubility and processability relative to linear para-substituted analogs . The benzyloxy group contributes additional conformational flexibility and can be retained for tuning mesogenic properties or removed post-polymerization to introduce hydrogen-bonding phenol moieties that promote supramolecular ordering .

Chemical Biology: Spacer-Modulated Inhibitor Design for Enzymes Where Carboxylic Acid Direct Attachment Is Required

Structure-activity relationship studies in the benzyloxyphenyl series have established that the absence of a methylene spacer between the aromatic core and the carboxylic acid function (as in 3-(4-Benzyloxyphenyl)benzoic acid) produces a distinct pharmacological profile compared to the corresponding phenylacetic acid derivatives . For enzyme targets where the carboxylic acid must be positioned in direct conjugation with the aromatic system—such as certain integrin antagonists, S1P receptor modulators, or specific metalloenzyme inhibitors—the benzoic acid scaffold is the appropriate choice. The benzyl-protected phenol provides a handle for subsequent functionalization while maintaining the critical carboxylic acid placement required for target engagement .

Process Chemistry and Scale-Up: Reproducible Starting Material with Documented Purity and Safety Profile

For process chemistry applications and scale-up campaigns, 3-(4-Benzyloxyphenyl)benzoic acid offers the advantage of established commercial supply with documented purity specifications (95-96%) and available Certificates of Analysis . The SDS documentation defines clear handling requirements—use in chemical fume hood, chemical-resistant gloves, storage away from heat and ignition sources—that enable proper safety planning for kilo-lab and pilot-plant operations . The defined synthetic route via Suzuki-Miyaura coupling also provides a reliable resupply option should custom synthesis be required for larger quantities beyond catalog availability .

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